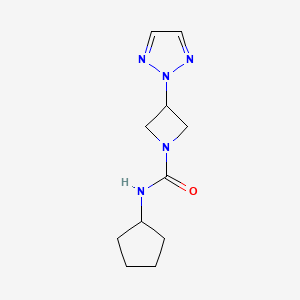![molecular formula C24H20N4O4S3 B2356717 N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide CAS No. 1164544-98-2](/img/structure/B2356717.png)
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule, likely containing a benzothiazole ring (a type of heterocyclic aromatic compound), a thiophene ring (another type of heterocycle), and a quinoline structure (a type of nitrogen-containing aromatic compound). It also contains functional groups such as a sulfamoyl group and a carboxamide group .
Molecular Structure Analysis
The molecular structure of such a compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific functional groups and structural features. For instance, the sulfamoyl group might undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound, including its solubility, melting point, boiling point, and stability, would typically be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Study
Research into fluoroquinolone-based 4-thiazolidinones has led to the synthesis of compounds from lead molecules, with the aim of exploring their antifungal and antibacterial activities. The study demonstrates the process of synthesizing these compounds, including the synthesis of title compounds through the reaction with thionyl chloride and hydrazine hydrate, followed by condensation with substituted aromatic aldehydes. These compounds were screened for their antimicrobial properties, indicating a potential application in developing new antimicrobial agents (Patel & Patel, 2010).
Pharmacological Activity
A series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives were synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats. This research highlights the structure–activity relationship of these compounds and their significant pharmacological activity, showcasing another application of similar compounds in medical research (Rahman et al., 2014).
Anticancer and PI3K Inhibitor Agents
Another study proposed novel structures of PI3K inhibitors and anticancer agents based on bioisostere, involving the synthesis of benzamides with antiproliferative activities in vitro. This research is crucial for developing new anticancer therapies, highlighting the importance of such compounds in cancer treatment (Shao et al., 2014).
Antimicrobial Agents Synthesis
A series of compounds were synthesized to explore their in vitro antibacterial and antifungal activities. This study underscores the potential of these compounds in creating new antimicrobial agents, contributing to the ongoing search for more effective treatments against microbial infections (Desai et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would depend on its potential applications. For instance, if it’s a drug candidate, future studies might focus on optimizing its pharmacological properties, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S3/c1-32-11-10-28-20-9-8-15(35(25,30)31)13-22(20)34-24(28)27-23(29)17-14-19(21-7-4-12-33-21)26-18-6-3-2-5-16(17)18/h2-9,12-14H,10-11H2,1H3,(H2,25,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYSUKRIVSHGPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-[2-(propan-2-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2356636.png)
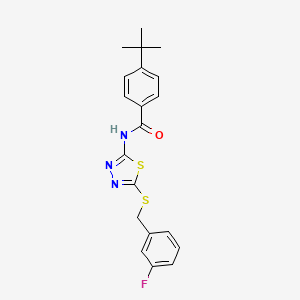
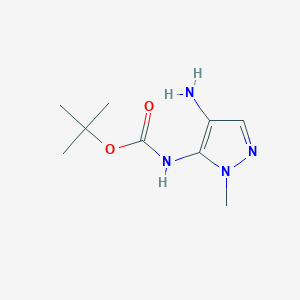

![N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2356642.png)

![N'-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2356646.png)
![(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2356648.png)
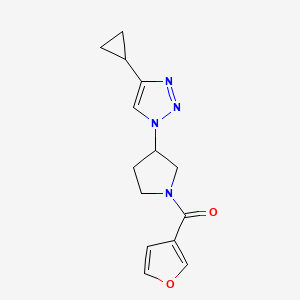
![(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2356650.png)
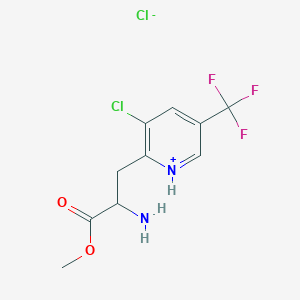
![N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide](/img/structure/B2356652.png)
